molecular formula C19H28N6O3 B2561497 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide CAS No. 1172028-47-5

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide

Katalognummer: B2561497
CAS-Nummer: 1172028-47-5
Molekulargewicht: 388.472
InChI-Schlüssel: MYDSVJTYOPIEQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide is a chemical reagent intended for research applications only. This compound is not for diagnostic or therapeutic use in humans or animals. The molecular structure of this reagent features a pyrimidinone core, a dimethylpyrazole ring, and a morpholinoethyl side chain, a motif often explored in medicinal chemistry and drug discovery research for its potential to interact with various biological targets. Researchers investigating kinase inhibition, allosteric modulators, or novel signaling pathway regulators may find this complex molecule of particular interest for in vitro studies. As with all research chemicals, proper safety protocols must be followed. Please refer to the Safety Data Sheet (SDS) before use. For comprehensive product specifications, including CAS number, molecular formula, and purity data, please contact our sales team.

Eigenschaften

IUPAC Name

3-[3,5-dimethyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-4-yl]-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-13-12-18(27)22-19(21-13)25-15(3)16(14(2)23-25)4-5-17(26)20-6-7-24-8-10-28-11-9-24/h12H,4-11H2,1-3H3,(H,20,26)(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDSVJTYOPIEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=C(C(=N2)C)CCC(=O)NCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(2-morpholinoethyl)propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C13H16N4O3
  • Molar Mass: 276.3 g/mol
  • CAS Number: 1170850-14-2
PropertyValue
Molecular FormulaC13H16N4O3
Molar Mass276.3 g/mol
CAS Number1170850-14-2
Storage ConditionsRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of adenosine receptor modulation. The presence of the dihydropyrimidinone moiety suggests potential for interaction with adenosine receptors, which are involved in numerous physiological processes.

Adenosine Receptor Interaction

Research indicates that derivatives of dihydropyrimidinones exhibit significant affinity towards A2B adenosine receptors. For instance, compounds synthesized through Biginelli reactions have shown promising results in terms of selectivity and potency against these receptors .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of related compounds. For example, derivatives from the Biginelli reaction have demonstrated significant antibacterial activity against various strains:

Compound IDBacterial StrainMIC (μg/mL)
77aStaphylococcus aureus2.14
77bBacillus subtilis0.58
77cEscherichia coli1.10

These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities .

Cytotoxicity and Selectivity

In vitro studies have also assessed the cytotoxic effects and selectivity profiles of compounds related to our target compound. For example, compounds with structural modifications at the C6 position have shown varied cytotoxicity against cancer cell lines, indicating that subtle changes in structure can lead to significant differences in biological activity .

Case Studies

  • Study on Antimicrobial Efficacy : A recent investigation focused on the synthesis of pyrimidine derivatives via Biginelli reactions highlighted the antimicrobial efficacy against multiple bacterial strains. The study utilized agar well diffusion methods to determine minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent antibacterial effects .
  • Adenosine Receptor Antagonism : Another study explored a class of dihydropyrimidinones as selective A2B receptor antagonists. The findings indicated that these compounds could effectively inhibit cAMP accumulation in cells expressing A2B receptors, suggesting their potential use in therapeutic applications targeting adenosine signaling pathways .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3}, with a molecular weight of approximately 304.34 g/mol. The structure features a complex arrangement that includes a pyrazole ring, a pyrimidine moiety, and a morpholinoethyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives are effective against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µmol/L
Compound BS. aureus8 µmol/L
Compound CP. aeruginosa16 µmol/L

Anticancer Properties

The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and survival .

Case Study:
A recent study evaluated the cytotoxic effects of similar compounds on various cancer cell lines, revealing that they significantly reduced cell viability through apoptosis induction at concentrations ranging from 10 to 50 µM .

Anti-inflammatory Effects

Compounds with similar structural frameworks have been investigated for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the inflammatory response, and their inhibition can lead to reduced inflammation and pain relief .

Table 2: Inhibition of COX Enzymes by Related Compounds

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound D7585
Compound E6070

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including COX enzymes and receptors involved in cancer progression. These studies provide insights into how structural modifications can enhance biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound shares structural motifs with heterocyclic derivatives reported in recent synthetic studies (e.g., compounds 4i and 4j from ). Below is a comparative analysis:

Table 1: Structural Comparison
Feature Target Compound Compound 4i () Compound 4j ()
Core Structure Pyrazole + dihydropyrimidinone Pyrimidinone + tetrazole + coumarin Pyrimidinone + tetrazole + coumarin
Key Substituents N-(2-morpholinoethyl)propanamide Coumarin-3-yl, tetrazole Coumarin-3-yl, tetrazole, thioxo group
Hydrogen Bond Donors 2 (pyrimidinone NH, amide NH) 3 (pyrimidinone NH, tetrazole NH) 3 (pyrimidinone NH, tetrazole NH)
Hydrogen Bond Acceptors 4 (pyrimidinone O, pyrazole N, amide O, morpholine O) 5 (pyrimidinone O, coumarin O, tetrazole N) 5 (pyrimidinone O, coumarin O, tetrazole N, thioxo S)
Key Observations:

Solubility and Pharmacokinetics: The morpholinoethyl group in the target compound likely enhances aqueous solubility compared to the coumarin and tetrazole substituents in 4i/4j, which are more lipophilic. Morpholine derivatives are widely used to improve drug-like properties . The thioxo group in 4j may introduce additional metabolic stability but reduce solubility due to increased hydrophobicity.

Bioactivity Potential: 4i/4j incorporate coumarin, a scaffold associated with anticoagulant and antimicrobial activities. The target compound lacks this moiety, suggesting divergent biological targets. The pyrimidinone NH and carbonyl groups in the target compound could facilitate interactions with enzymes (e.g., kinases or proteases) via hydrogen bonding, similar to dihydrofolate reductase inhibitors .

Synthesis Complexity: The target compound’s synthesis likely involves multi-step coupling of the pyrazole-pyrimidinone core with the morpholinoethyl side chain, comparable to the methods used for 4i/4j (e.g., nucleophilic substitution or amide coupling) . Coumarin integration in 4i/4j may require additional photochemical or condensation steps, increasing synthetic complexity.

Table 2: Hypothetical Bioactivity and Physicochemical Properties
Property Target Compound Compound 4i Compound 4j
LogP (Predicted) ~2.1 (moderate solubility) ~3.5 (lipophilic) ~3.8 (lipophilic)
Hydrogen Bonding Strong (4 acceptors, 2 donors) Moderate (5 acceptors, 3 donors) Moderate (5 acceptors, 3 donors)
Potential Targets Kinases, proteases Antimicrobial enzymes Antimicrobial enzymes, redox proteins

Hydrogen Bonding and Crystal Packing

The target compound’s hydrogen bonding network (pyrimidinone NH and carbonyl, amide group) may resemble patterns observed in Etter’s graph set analysis, favoring stable crystal lattices or specific molecular recognition in biological systems . In contrast, 4i/4j’s coumarin and tetrazole groups could form π-π stacking interactions, altering crystallization behavior.

Q & A

Q. What are the critical synthetic steps and purification methods for this compound?

The synthesis involves multi-step heterocyclic condensation reactions. Key steps include the formation of the pyrimidinone core via cyclization under reflux conditions and subsequent coupling with the morpholinoethyl group using nucleophilic substitution. Purification typically employs column chromatography followed by recrystallization from ethanol or methanol to achieve >95% purity. Monitoring intermediates via thin-layer chromatography (TLC) and verifying stoichiometric ratios are critical to minimize byproducts .

Q. Which spectroscopic techniques are prioritized for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, particularly for distinguishing pyrazole and pyrimidinone moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1640–1680 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity, while mass spectrometry (MS) validates molecular weight. For example, ¹H-NMR in DMSO-d₆ can resolve methyl and morpholine proton signals at δ 1.02–3.41 ppm .

Q. How is solubility assessed for in vitro bioactivity studies?

Solubility is tested in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS) or cell culture media. The morpholinoethyl group enhances aqueous solubility due to its hydrophilic nature, which can be quantified via UV-Vis spectrophotometry at λmax. Partition coefficients (LogP) are calculated using shake-flask methods or computational tools like ACD/Labs .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis yield?

DOE reduces experimental redundancy by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) can model the effect of reflux time (6–12 hours) and solvent polarity (ethanol vs. acetonitrile) on yield. Response surface methodology (RSM) identifies optimal conditions, such as 10 hours in ethanol at 80°C, achieving a 78% yield with <5% impurities .

Q. What strategies resolve contradictions in spectral data during characterization?

Contradictions (e.g., unexpected coupling in NMR) require cross-validation with 2D techniques (COSY, HSQC) to confirm connectivity. Computational tools like Gaussian for density functional theory (DFT) can simulate NMR shifts and compare them to experimental data. For ambiguous peaks, isotopic labeling (e.g., deuterated analogs) or X-ray crystallography provides definitive structural evidence .

Q. What mechanistic insights guide reactivity studies of the pyrimidinone core?

Kinetic studies under varying pH and temperature reveal reaction mechanisms. For example, the pyrimidinone’s keto-enol tautomerism influences nucleophilic attack sites. Isotopic labeling (¹⁸O) tracks oxygen exchange during hydrolysis. Computational molecular dynamics (MD) simulations predict transition states and activation energies, validated via stopped-flow spectroscopy .

Q. How does the morpholine moiety influence target binding and metabolic stability?

The morpholine group enhances solubility and acts as a hydrogen-bond acceptor, improving binding affinity to hydrophobic enzyme pockets (e.g., kinase targets). Metabolic stability is assessed via liver microsome assays, comparing half-life (t₁/₂) against analogs. Molecular docking (AutoDock Vina) models interactions with cytochrome P450 enzymes to predict oxidation sites .

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